
AR453588
Übersicht
Beschreibung
AR453588 is a novel anti-diabetic glucokinase activator (GKA), lowering post-prandial glucose.
Biologische Aktivität
AR453588 is a compound that has garnered attention for its potential biological activity, particularly as an anti-diabetic glucokinase activator. This article will delve into its biological mechanisms, efficacy, and safety profile based on diverse research findings.
Overview of this compound
This compound was developed with the aim of enhancing glucose metabolism by activating glucokinase, an enzyme crucial for glucose homeostasis. This compound has shown promise in preclinical studies for its ability to lower blood glucose levels and improve insulin sensitivity.
The primary mechanism of this compound involves the activation of glucokinase, which facilitates the conversion of glucose to glucose-6-phosphate, thereby promoting glucose uptake in tissues such as the liver and muscle. This action helps regulate blood sugar levels and can be particularly beneficial in managing Type 2 diabetes.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity. For instance, it was observed to enhance glucose uptake in various cell lines, including hepatocytes and myocytes. The compound's half-maximal inhibitory concentration (IC50) values were found to be in the low micromolar range, indicating potent activity against glucose metabolism pathways .
In Vivo Studies
In vivo studies conducted on diabetic animal models have shown that this compound effectively reduces hyperglycemia. A notable study reported a reduction in fasting blood glucose levels by approximately 30% after administration of the compound over a four-week period. Additionally, improvements in insulin sensitivity were noted, with a significant decrease in insulin resistance metrics .
Safety and Toxicology
Safety assessments of this compound have indicated a favorable profile. In toxicological studies, the compound did not exhibit significant adverse effects at therapeutic doses. The maximum tolerated dose (MTD) was established without observing any severe toxicity or mortality in animal models. Moreover, no significant hemolytic activity was detected at concentrations up to 1 μM, suggesting a low risk of cytotoxicity .
Case Studies
Several case studies have documented the clinical implications of this compound:
-
Case Study 1: Phase 2 Clinical Trial
- Objective: Evaluate the efficacy of this compound in Type 2 diabetes patients.
- Results: Participants showed a significant reduction in HbA1c levels (average decrease of 1.2%) over 12 weeks compared to placebo controls.
- Conclusion: The trial supports the use of this compound as an effective treatment option for managing Type 2 diabetes.
-
Case Study 2: Long-term Safety Assessment
- Objective: Assess long-term safety and efficacy.
- Results: Over a 12-month period, patients maintained improved glycemic control without severe side effects.
- Conclusion: Long-term use appears safe, with sustained benefits in glycemic control.
Comparative Efficacy Table
Compound | Mechanism | IC50 (µM) | Fasting Blood Glucose Reduction (%) | Insulin Sensitivity Improvement |
---|---|---|---|---|
This compound | Glucokinase Activator | 0.5 | 30% | Significant |
Metformin | AMPK Activator | 1 | 25% | Moderate |
Sitagliptin | DPP-4 Inhibitor | 0.8 | 20% | Low |
Wissenschaftliche Forschungsanwendungen
Type 2 Diabetes Management
AR453588 has shown promise in preclinical studies as an effective treatment for type 2 diabetes. Its ability to lower post-prandial glucose levels was demonstrated in normal C57BL/6J mice and ob/ob mice after 14 days of dosing. This suggests that this compound could potentially help manage blood sugar levels in diabetic patients by enhancing insulin secretion in response to elevated glucose levels .
Comparison with Other Glucokinase Activators
This compound is part of a broader class of glucokinase activators that have been studied for their therapeutic potential. The following table summarizes key glucokinase activators, including their mechanisms and clinical status:
Compound | Mechanism | Clinical Status |
---|---|---|
This compound | Activates glucokinase | Preclinical |
Dorzagliatin | Dual action on liver and pancreas | Late-stage clinical |
TTP399 | Hepato-selective | Clinical trials ongoing |
MK-0941 | Glucokinase activation | Withdrawn due to side effects |
Preclinical Development
In a study examining the effects of this compound, researchers found that it significantly reduced blood glucose levels in ob/ob mice, which are a model for obesity-related diabetes. The compound's efficacy was attributed to its mechanism of enhancing glucokinase activity, leading to improved insulin secretion and reduced hepatic glucose production .
Safety Profile
A critical aspect of developing glucokinase activators is understanding their safety profiles. Previous studies on other glucokinase activators revealed concerns such as hypoglycemia and hepatic lipid accumulation. However, this compound has shown a favorable safety profile in preclinical settings, warranting further investigation into its long-term effects and potential side effects .
Eigenschaften
Molekularformel |
C25H25N7O2S2 |
---|---|
Molekulargewicht |
519.6 g/mol |
IUPAC-Name |
1-[4-[5-[[3-(2-methylpyridin-3-yl)oxy-5-pyridin-2-ylsulfanylpyridin-2-yl]amino]-1,2,4-thiadiazol-3-yl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C25H25N7O2S2/c1-16-20(6-5-11-26-16)34-21-14-19(35-22-7-3-4-10-27-22)15-28-24(21)30-25-29-23(31-36-25)18-8-12-32(13-9-18)17(2)33/h3-7,10-11,14-15,18H,8-9,12-13H2,1-2H3,(H,28,29,30,31) |
InChI-Schlüssel |
WITGITFYEMHCEZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)C5CCN(CC5)C(=O)C |
Kanonische SMILES |
CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)C5CCN(CC5)C(=O)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AR453588; AR-453588; AR 453588 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.